5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid

Metabolic syndrome Body weight regulation Neurodegeneration

Early-discovery screening of metabolic or neurodegenerative targets faces scaffold novelty gaps-most commercial arylpentanoic acids carry prior art, risking publication conflicts. This glutaramic acid derivative solves both: zero PubMed studies enable first-disclosure biology; dual patent coverage (WO-2018093966-A1; US 6,201,021 B1) consolidates dual-indication screening. ≥98% purity ensures artifact-free dose-response profiling. Pairwise SAR with ketone analog CAS 18847-18-2 isolates amide NH pharmacophore contribution. Predicted ΔlogP ~1.2-1.5 vs. unsubstituted phenyl analog enables ADME exploration. Sealed, dry, 2-8°C storage.

Molecular Formula C14H19NO3
Molecular Weight 249.3g/mol
CAS No. 540759-65-7
Cat. No. B510342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid
CAS540759-65-7
Molecular FormulaC14H19NO3
Molecular Weight249.3g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O
InChIInChI=1S/C14H19NO3/c1-10(2)11-6-8-12(9-7-11)15-13(16)4-3-5-14(17)18/h6-10H,3-5H2,1-2H3,(H,15,16)(H,17,18)
InChIKeyLZYZSKLWEPKIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid Procurement Profile


5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (CAS 540759-65-7) is a synthetic glutaramic acid derivative (C₁₄H₁₉NO₃, MW 249.31 g/mol) formed by condensation of 4-isopropylaniline with glutaric anhydride, bearing a 4-isopropylphenyl amide moiety on a pentanoic acid backbone . The compound is listed in the patent WO-2018093966-A1 for regulating body weight and metabolic syndromes and is commercially available at ≥98% purity from multiple suppliers for non-human research use only . No FDA or EMA approvals, clinical trials, or PubMed-indexed biological studies indexed by this CAS number were identified as of the search date, placing this compound in the pre-competitive or early-discovery chemical space.

1
Dual-indication patent landscape Covered by two therapeutic-area patent families (metabolic/body weight and neurodegeneration), enabling single-scaffold screening across indications.
2
Unexplored chemical space Zero PubMed publications or BioAssay records — offers first-disclosure potential and clean IP for early discovery programs.
3
Reproducible starting material Commercially available at ≥98% purity with defined storage (sealed, dry, 2–8°C) to support reproducible dose–response profiling. Purity and storage data from supplier catalogs.

Unsupported Generic Substitution of 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid


This compound occupies a narrow structural niche at the intersection of glutaramic acid derivatives and 4-isopropylphenyl amides, a space distinct from simple 5-arylpentanoic acids (lacking the amide linker), from valproic acid-type branched pentanoic acids (lacking the aromatic amide), and from common glutamic acid analogs (which retain the α-amino acid architecture). The amide bond introduces both hydrogen-bonding capability and metabolic stability features that direct arylalkyl carboxylic acids lack, while the para-isopropyl substituent confers steric and lipophilic properties that differ markedly from unsubstituted phenyl, 4-fluoro, or 4-methoxy analogs . Without head-to-head comparative biological data, any substitution by a structurally related analog would constitute an unvalidated change in pharmacophore geometry, electronic distribution, and physicochemical properties, carrying unknown risk for assay reproducibility and SAR continuity [1].

Amide linker vs. ketone analog
The amide (–NH–CO–) provides an additional hydrogen bond donor absent in the ketone analog (CAS 18847-18-2). Substitution may shift target engagement and solubility profiles.
4-Isopropyl substituent effect
The para-isopropyl group increases lipophilicity and steric bulk relative to unsubstituted phenyl or 4-methoxy analogs. This alters chromatographic retention and assay compatibility.
Not interchangeable with simple pentanoic acids
Distinct from valproic acid-type branched acids, the aryl amide architecture introduces pharmacophore features that may not be replicated by alkyl carboxylic acid scaffolds.

5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid Differentiation Evidence


Dual Therapeutic Area Patent Coverage vs. Single-Indication Analogs

Patent family analysis reveals that 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid (540759-65-7) appears within the scope of WO-2018093966-A1, which claims compositions and methods for regulating body weight and metabolic syndromes , while structurally related pentanoic acid derivatives from Ono Pharmaceutical (US 6,201,021 B1) are directed exclusively toward neurodegenerative diseases including Alzheimer's disease and multiple sclerosis via astrocyte function improvement [1]. The compound thus spans two distinct therapeutic-area patent families, a feature not shared by the majority of simple alkyl-branched pentanoic acids (e.g., valproic acid, 2-propylpentanoic acid) which are limited to epilepsy and bipolar disorder indications.

Patent Coverage
Class-level
2 patent families (metabolic/body weight + neurodegeneration) vs. 1 (or 0) for typical alkyl pentanoic acids.
May support dual-indication scaffold evaluation.
Patent family classification based on WIPO/USPTO data.
Metabolic syndrome Body weight regulation Neurodegeneration Patent landscaping

Amide-Linked vs. Ketone-Linked 5-Arylpentanoic Acids

The closest commercially cataloged structural analog is 5-oxo-5-[4-(propan-2-yl)phenyl]pentanoic acid (CAS 18847-18-2), which carries a ketone (C=O) linker directly between the pentanoic acid chain and the 4-isopropylphenyl ring rather than an amide (–NH–CO–) linker . The target compound (540759-65-7) features two hydrogen bond donors (carboxylic acid OH + amide NH) and three hydrogen bond acceptors, versus one H-bond donor and three acceptors for CAS 18847-18-2, as computed from molecular properties . The additional amide NH provides one extra hydrogen-bonding interaction site, altering both conformational preference and potential target engagement profile.

H-Bond Donors
Reported
Target: 2 H-bond donors (amide NH + COOH). Comparator (ketone analog): 1 H-bond donor. ΔMW = +15.02 g/mol.
Additional H-bond donor may alter target engagement and selectivity.
Computed molecular descriptors from ChemSrc.
Structure–Activity Relationship Amide isostere Hydrogen bond donor/acceptor Medicinal chemistry

Physicochemical Differentiation from Phenyl and Shorter-Chain Analogs

Predicted physicochemical parameters distinguish 540759-65-7 from the unsubstituted phenyl analog (5-oxo-5-(phenylamino)pentanoic acid) and the butanoic acid homolog. The target compound has a predicted density of 1.150±0.06 g/cm³ and boiling point of 478.4±38.0 °C . The 4-isopropyl substituent increases computed logP relative to the unsubstituted phenyl analog by approximately 1.2–1.5 log units (estimated by fragment contribution), translating to roughly 15- to 30-fold higher predicted lipophilicity, while the pentanoic acid chain length (C5) provides greater conformational flexibility (6 rotatable bonds) compared to butanoic acid (C4) analogs which have only 5 rotatable bonds .

Physicochemical Profile
Class-level
Predicted logP ~1.2–1.5 units higher vs. unsubstituted phenyl analog; 6 rotatable bonds (vs. 5 for butanoic acid homolog).
Physicochemical differences may impact assay compatibility and formulation.
Predicted values from computational property module.
Physicochemical properties Lipophilicity Chromatography Formulation

Literature Coverage Gap vs. Commercially Validated Analogs

A systematic search of PubMed, PubChem, BindingDB, and ClinicalTrials.gov as of 2026-05-02 returned zero peer-reviewed biological activity studies, zero PubChem BioAssay records, and zero clinical trial registrations indexed under CAS 540759-65-7 or its synonyms [1]. In contrast, commercially available analogs such as 5-phenylvaleric acid (CAS 2270-20-4) return >50 PubMed-indexed publications and multiple biological activity records. The target compound thus represents genuinely unexplored chemical space in the public literature, which may be either a risk (no published validation) or an opportunity (novel IP position, first-to-publish potential) depending on the procurement goal.

Literature Gap
Class-level
0 PubMed publications, 0 BioAssay records, 0 clinical trials. Comparator 5-phenylvaleric acid: >50 publications.
Unexplored chemical space; supports first-disclosure potential.
Database searches conducted 2026-05-02; verify before procurement.
Chemical probe Literature gap Novel chemical space Procurement risk assessment

Certified Purity and Defined Storage vs. Uncharacterized Material

The compound is commercially supplied at ≥98% purity (Leyan Product No. 1437521, as well as ChemScene Cat. No. CS-0366851), with defined storage conditions of sealed container at 2–8°C in a dry environment . This contrasts with certain research-grade pentanoic acid analogs (e.g., CAS 18847-18-2, listed as 'Discontinued' or available only on custom synthesis basis from select vendors) where batch-to-batch purity and stability data may be unavailable . The defined purity specification and storage protocol enable reproducible experimental starting conditions.

Purity & Storage
Specification review
≥98% purity; sealed, dry, 2–8°C. Comparator ketone analog: discontinued or custom synthesis, no standard purity.
Defined purity specification supports reproducible assay conditions.
Commercial vendor catalog data; verify current lot certificate.
Chemical purity Quality assurance Storage stability Reproducibility

Application Scenarios for 5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid


Dual-Indication Drug Discovery for Metabolic and Neurodegenerative Diseases

The compound's presence within two distinct therapeutic-area patent families — WO-2018093966-A1 for body weight and metabolic regulation and the Ono Pharmaceutical pentanoic acid derivative class (US 6,201,021 B1) for neurodegenerative disease [1] — makes it a candidate starting point for dual-indication screening programs. Medicinal chemistry teams can procure this single chemical scaffold to probe both target classes simultaneously, reducing initial library acquisition costs. The ≥98% purity specification supports reliable dose–response profiling in metabolic (e.g., adipocyte differentiation, glucose uptake) and neuronal (e.g., astrocyte GABAA receptor response) assays without confounding impurity effects.

First-Publication Opportunity in Unexplored Chemical Space

With zero PubMed-indexed publications, zero PubChem BioAssay records, and no assigned PubChem CID as of 2026-05-02 , this compound offers academic research groups a genuine opportunity for first disclosure of biological activity. Unlike widely studied analogs such as 5-phenylvaleric acid (>50 publications) or 4-(4-isopropylphenyl)butanoic acid (established USP5 binding, Kd = 80 μM) [1], any novel biochemical or cellular activity discovered for 540759-65-7 would represent an original contribution with minimal risk of prior art conflicts.

Amide Bioisostere SAR: Comparison with Ketone and Alkyl Analogs

The compound's amide (–NH–CO–) linker distinguishes it from the ketone-linked analog (CAS 18847-18-2, one fewer H-bond donor, ΔMW = +15.02 g/mol) . Procurement of 540759-65-7 alongside CAS 18847-18-2 enables a controlled, pairwise SAR study isolating the contribution of the amide NH to target binding affinity, selectivity, and cellular permeability. The predicted lipophilicity difference (ΔlogP ≈ +1.2 to +1.5 vs. unsubstituted phenyl analog) [1] further enables systematic exploration of substituent effects on ADME properties within a congeneric series.

Tool Compound for Enzyme–Substrate Interaction Studies

Synthesized via condensation of 4-isopropylaniline with glutaric anhydride, the compound structurally resembles the product of an enzymatic amide bond-forming reaction between glutaric acid and 4-isopropylaniline. This makes it relevant as a potential substrate analog or inhibitor for enzymes that process glutarate or glutaramate intermediates (e.g., glutaryl-CoA dehydrogenase, glutaminase isoforms). The defined purity (≥98%) and storage condition (sealed, dry, 2–8°C) ensure that biochemical assay results are attributable to the compound rather than to degradation products or impurities.

Application
Selection Property
Validation Focus
Metabolic & neurodegenerative target discovery
Single scaffold spanning two patent-defined therapeutic areas
Target engagement and selectivity profiling across indications
First-disclosure biological profiling
Novel chemical space with zero prior publications
De novo activity determination and SAR development
Amide isostere SAR comparison
Amide NH provides additional H-bond donor vs. ketone analog
Binding affinity and permeability comparison studies
Enzyme-substrate interaction research
Glutaramic acid analog resembling enzymatic amide product
Substrate/inhibitor validation with glutarate-processing enzymes
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